3-(4-Methoxyphenyl)pyrrolidine

Description

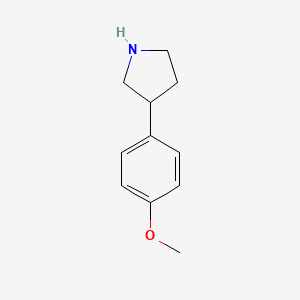

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZBLIRYUFEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397626 | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91246-26-3 | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 3-Aryl-Pyrrolidine Scaffold

An In-depth Technical Guide to the Core Basic Properties of 3-(4-Methoxyphenyl)pyrrolidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent five-membered nitrogenous heterocycles in FDA-approved drugs. Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical advantage in modern drug design. The 3-aryl-pyrrolidine subclass, in particular, is recognized as a privileged structure, frequently appearing as a core component in potent and selective ligands for central nervous system (CNS) targets, including crucial serotonin and dopamine receptors.[1][2]

This compound is an exemplar of this scaffold. A comprehensive understanding of its fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug development is built. Properties such as basicity (pKa), lipophilicity (LogP), and solubility govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and salt selection. This guide provides an in-depth analysis of these core properties, offering both field-proven insights and detailed experimental workflows to empower researchers in their drug discovery endeavors.

Section 1: Foundational Physicochemical Properties

The behavior of a drug candidate in both biological and manufacturing contexts is dictated by its physicochemical nature. For an amine-containing molecule like this compound, the interplay between its basicity, lipophilicity, and solubility is paramount.

Basicity (pKa): The Master Switch of Ionization

The basicity of the pyrrolidine nitrogen is arguably the most critical property of this molecule. It determines the extent of ionization at a given pH, which directly influences solubility, membrane permeability, and receptor interactions.

While no experimentally determined pKa value for this compound is currently published in peer-reviewed literature, a robust, scientifically-grounded estimate can be made. The parent pyrrolidine molecule is a strong base with a pKa of approximately 11.3. The presence of an aryl group at the 3-position introduces a mild electron-withdrawing effect, which is expected to reduce the basicity of the nitrogen. Furthermore, a predicted pKa for the structurally related 2-(4-iodo-3-methoxyphenyl)pyrrolidine is 9.41, suggesting the pKa of the target molecule lies in a similar range.[2] Therefore, a working pKa estimate of 9.5 - 10.5 is appropriate for initial experimental design.

This estimated pKa indicates that at physiological pH (7.4), this compound will be predominantly protonated (>99%), existing as a positively charged cation. This has profound implications for its biological behavior, favoring aqueous solubility and ionic interactions with biological targets but potentially hindering passive diffusion across lipid membranes.

Lipophilicity (LogP & LogD): Balancing Water and Fat Affinity

Lipophilicity is a key determinant of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For an ionizable compound, it is crucial to distinguish between LogP and LogD.

-

LogP is the partition coefficient of the neutral, non-ionized form of the molecule between octanol and water.

-

LogD is the distribution coefficient at a specific pH, accounting for the partition of both ionized and neutral species.

Given the estimated pKa, the LogD at pH 7.4 (LogD₇.₄) is the more physiologically relevant parameter. Public databases provide a computed XLogP3-AA value of 1.6 , which serves as a useful starting point for the neutral form.[3] This moderate lipophilicity is often a desirable feature in CNS drug candidates. The LogD₇.₄ will be significantly lower than the LogP due to the high degree of protonation at this pH.

Physicochemical Data Summary

| Property | Value (Predicted/Estimated) | Source | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₅NO | PubChem[3] | Defines molecular identity and mass. |

| Molecular Weight | 177.24 g/mol | PubChem[3] | Used for all concentration and molarity calculations. |

| pKa | 9.5 - 10.5 | Estimated | Governs ionization state, solubility, and receptor binding. |

| XLogP3-AA | 1.6 | PubChem[3] | Predicts lipophilicity of the neutral species; influences permeability and metabolism. |

| Topological Polar Surface Area | 21.3 Ų | PubChem[3] | Influences membrane permeability and blood-brain barrier penetration. |

Section 2: Practical Application & Experimental Workflows

The following section translates theoretical properties into actionable experimental protocols. These are designed as self-validating systems, providing the causal reasoning behind key steps.

Workflow for Salt Formation and Screening

The basic nature of this compound makes it an excellent candidate for salt formation, a common strategy to improve solubility, stability, and handling properties. A systematic salt screening process is essential.

Caption: A logical workflow for selecting an optimal salt form.

Expertise Insight: The choice of counter-ion is critical. A pKa difference of at least 2-3 units between the base (pyrrolidine, pKa ~10) and the counter-ion acid (e.g., HCl, pKa <0) is recommended to ensure the formation of a stable, non-hygroscopic salt.

Protocol for Experimental pKa Determination (Potentiometric Titration)

This protocol outlines the gold-standard method for determining the pKa of a basic compound.

Objective: To accurately measure the pKa of the pyrrolidine nitrogen in this compound.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh ~10-20 mg of this compound freebase and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to a final concentration of ~1-5 mM.

-

Causality: A co-solvent is used to ensure the neutral form of the compound remains soluble throughout the titration. The concentration must be high enough for accurate pH measurement but low enough to avoid solubility issues at the end of the titration.

-

-

Titration Setup: Place the solution in a thermostatted vessel (~25 °C) and use a calibrated pH electrode to monitor the pH.

-

Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

-

Titration Execution: Add the titrant in small, precise increments. Record the pH value after each addition, ensuring the reading stabilizes.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where 50% of the base has been neutralized). This point corresponds to the inflection point of the sigmoid curve.

Protocol for Experimental LogD₇.₄ Determination (Shake-Flask Method)

This is the traditional and most reliable method for measuring lipophilicity.

Objective: To determine the distribution coefficient of this compound between n-octanol and a buffer at physiological pH.

Methodology:

-

Phase Preparation: Prepare a pH 7.4 phosphate buffer. Pre-saturate the n-octanol by shaking it with the buffer for 24 hours, and vice-versa. Allow the phases to separate completely.

-

Causality: Pre-saturation ensures that the volume of each phase does not change during the experiment due to mutual miscibility.

-

-

Compound Addition: Prepare a stock solution of the compound in the pH 7.4 buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol. The final concentration should be detectable by the chosen analytical method (e.g., HPLC-UV).

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample a precise aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )

Section 3: Analytical Characterization

Unambiguous identification and purity assessment are non-negotiable in drug development.

Spectroscopic and Chromatographic Profile

While specific experimental spectra for this exact compound are not widely published, a typical analytical profile can be predicted based on its structure and data from closely related analogs.

| Technique | Expected Observations (Predicted/Typical) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-7.2 ppm (d, 2H, Ar-H ortho to CH); δ ~6.8-6.9 ppm (d, 2H, Ar-H ortho to OMe); δ ~3.8 ppm (s, 3H, -OCH₃); δ ~2.8-3.5 ppm (m, 5H, pyrrolidine CH and CH₂); δ ~1.8-2.2 ppm (m, 2H, pyrrolidine CH₂); δ ~1.5-2.0 ppm (br s, 1H, -NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~158 ppm (Ar C-OMe); δ ~135-140 ppm (Ar C-pyrrolidine); δ ~128 ppm (Ar CH); δ ~114 ppm (Ar CH); δ ~55 ppm (-OCH₃); δ ~50-55 ppm (pyrrolidine CH₂-N); δ ~40-45 ppm (pyrrolidine CH); δ ~30-35 ppm (pyrrolidine CH₂). |

| Mass Spec (ESI+) | Predicted m/z: 178.12 [M+H]⁺, 200.10 [M+Na]⁺.[4] |

Note: Predicted shifts are based on standard chemical shift tables and experimental data for N-(4-Methoxyphenyl)pyrrolidine.[5]

Chiral Considerations and Separation

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring. It is imperative to separate and evaluate the individual enantiomers, as they can exhibit significantly different pharmacological activities and toxicological profiles.

Methodology: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-Hexane and Isopropanol, often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape for basic compounds.

-

Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs (e.g., 225 nm or 275 nm).

-

Validation: The method must be validated to ensure baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

Section 4: Biological Context and ADME Implications

The ultimate goal is to understand how the molecule's basic properties influence its behavior in a biological system.

The 3-Aryl-Pyrrolidine as a CNS Pharmacophore

The 3-aryl-pyrrolidine motif is a well-established pharmacophore for CNS targets. The key interactions often involve:

-

Ionic/H-Bonding: The protonated pyrrolidine nitrogen (the basic center) forms a critical ionic bond or hydrogen bond with an acidic residue (e.g., Aspartic Acid) in the receptor binding pocket.

-

Aromatic Interactions: The 4-methoxyphenyl group engages in π-π stacking or hydrophobic interactions within the target protein.

-

Defined Vector: The rigid pyrrolidine ring holds these two features in a specific spatial orientation, which is crucial for receptor affinity and selectivity.

Impact of Basicity on ADME Profile

The pKa is a master regulator of the ADME profile for a basic compound. The high degree of ionization at physiological pH has downstream consequences throughout the body.

Caption: The cascading effect of a high pKa on key ADME parameters.

Conclusion

This compound is a valuable chemical scaffold whose utility in drug development is fundamentally governed by its basic properties. Its high basicity (estimated pKa 9.5-10.5) ensures significant protonation at physiological pH, which enhances aqueous solubility but presents a challenge for passive membrane permeability. Its moderate lipophilicity (predicted LogP 1.6) provides a solid foundation for balancing solubility and permeability, a key challenge in CNS drug design. A thorough experimental characterization of pKa, LogD₇.₄, and solid-state properties through the workflows described herein is an essential, data-driven step towards mitigating development risks and successfully advancing drug candidates based on this privileged structure.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design, and Methods. Academic Press. [Link]

-

PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Fallis, A. G., & Brinza, I. M. (2004). A versatile synthesis of substituted pyrrolidines. Organic Letters, 6(13), 2193–2196. [Link]

-

Comer, J. E. A. (2007). High-throughput measurement of pKa and logP. In Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization (pp. 21-53). Elsevier. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Garrido, G., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Chemical Science, 9(34), 7014–7019. [Link]

-

Supporting Information for: Cadmium-Catalyzed N-Arylation of Amines. (n.d.). Wiley-VCH. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved January 12, 2026, from [Link]

-

Garel, L., et al. (2016). The 3-Aryl Pyrrolidine as a Privileged Scaffold for the Design of Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 59(17), 7847–7868. [Link]

Sources

- 1. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 2. 2-(4-iodo-3-methoxyphenyl)pyrrolidine CAS#: 1336122-07-6 [m.chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)pyrrolidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)pyrrolidine, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, stereochemistry, detailed synthetic methodologies, spectroscopic characterization, and its emerging role as a privileged structure in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Chemical Identity: Structure and Nomenclature

This compound is a disubstituted pyrrolidine derivative. The core structure consists of a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, substituted at the 3-position with a 4-methoxyphenyl group.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: The systematic IUPAC name for this compound is This compound [1]. Due to the chiral center at the C3 position of the pyrrolidine ring, this compound can exist as a racemic mixture or as individual enantiomers, designated as (R)-3-(4-methoxyphenyl)pyrrolidine and (S)-3-(4-methoxyphenyl)pyrrolidine.

Molecular Formula: C₁₁H₁₅NO[1]

Molecular Weight: 177.24 g/mol [1]

Synthesis of this compound: A Methodological Overview

Illustrative Synthetic Pathway: Catalytic Hydroarylation

This method provides a direct route to 3-arylpyrrolidines from readily available starting materials. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound via Heck coupling and subsequent hydrogenation.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on general methods for the synthesis of analogous compounds. Researchers should optimize these conditions for their specific needs.

Step 1: N-Protection of Pyrrolidine (if starting from pyrrolidine)

-

Dissolve pyrrolidine in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the N-protected pyrrolidine.

Step 2: Introduction of the Aryl Moiety via Catalytic Cross-Coupling

-

In a reaction vessel under an inert atmosphere, combine the N-protected 3-halopyrrolidine (e.g., 3-iodo-1-Boc-pyrrolidine) and 4-methoxyphenylboronic acid.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup followed by purification (e.g., column chromatography) to yield N-Boc-3-(4-methoxyphenyl)pyrrolidine.

Step 3: Deprotection of the Pyrrolidine Nitrogen

-

Dissolve the N-Boc-3-(4-methoxyphenyl)pyrrolidine in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

-

Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC).

-

Evaporate the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base to obtain the free amine, this compound, which can be further purified if necessary.

Spectroscopic Characterization

Precise spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra for the target compound were not found in the initial searches, the following table presents expected chemical shifts and spectral features based on the analysis of closely related analogs[2][4].

| Spectroscopic Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. |

| Methine Proton (C3-H): A multiplet in the range of δ 3.0-3.5 ppm. | |

| Pyrrolidine Protons: A series of multiplets between δ 2.5-3.5 ppm for the CH₂ groups of the pyrrolidine ring. | |

| Amine Proton (N-H): A broad singlet, the chemical shift of which is concentration and solvent dependent. | |

| Methoxy Protons: A sharp singlet around δ 3.8 ppm. | |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including a signal for the carbon attached to the methoxy group at a higher field and the ipso-carbon at a lower field. |

| Methine Carbon (C3): A signal around δ 40-45 ppm. | |

| Pyrrolidine Carbons: Signals for the CH₂ groups of the pyrrolidine ring in the range of δ 45-55 ppm. | |

| Methoxy Carbon: A signal around δ 55 ppm. | |

| FT-IR (KBr or neat) | N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹. |

| C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹. | |

| C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹. | |

| C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. | |

| C-O Stretch (ether): A strong absorption band around 1240 cm⁻¹. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): An expected peak at m/z = 177. |

| Fragmentation Pattern: Characteristic fragments resulting from the loss of the methoxy group, cleavage of the pyrrolidine ring, and fragmentation of the phenyl ring. |

Applications in Drug Discovery and Development

The 3-arylpyrrolidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its three-dimensional nature allows for precise spatial orientation of substituents, which is crucial for optimizing drug-receptor interactions.

Central Nervous System (CNS) Drug Discovery

Derivatives of this compound are actively being investigated for their potential as CNS-active agents. The pyrrolidine moiety can serve as a key pharmacophore that mimics the endogenous neurotransmitter γ-aminobutyric acid (GABA), while the 4-methoxyphenyl group can be tailored to achieve specific interactions with various receptors and transporters in the brain.

Caption: Potential applications of the this compound scaffold in CNS drug discovery.

Dopamine Transporter (DAT) Inhibitors

A significant area of research focuses on the development of 3-arylpyrrolidine derivatives as inhibitors of the dopamine transporter (DAT)[5]. By modulating dopamine levels in the synaptic cleft, these compounds have potential therapeutic applications in conditions such as Attention Deficit Hyperactivity Disorder (ADHD), depression, and substance abuse disorders. The 4-methoxyphenyl group in this compound can be a key element for achieving high affinity and selectivity for DAT. Structure-activity relationship (SAR) studies often involve modification of the pyrrolidine nitrogen with various alkyl and aryl substituents to fine-tune the pharmacological profile.

Other Potential Therapeutic Areas

The versatility of the this compound scaffold extends beyond CNS targets. Research into related pyrrolidine derivatives has shown activity as:

-

Anticonvulsants: The pyrrolidone ring, a close analog, is a core component of several anticonvulsant drugs[6].

-

Anti-inflammatory Agents: N-substituted pyrrolidine derivatives have been explored for their anti-inflammatory properties[7].

-

Antiviral and Anticancer Agents: Pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their potential in these therapeutic areas[6].

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the design and synthesis of novel bioactive molecules. Its inherent structural features, including a chiral center and a readily modifiable scaffold, provide a rich platform for exploring diverse chemical space in the pursuit of new therapeutics. Future research will likely focus on the development of more efficient and enantioselective synthetic routes to access specific stereoisomers of this compound and its derivatives. Furthermore, continued exploration of the SAR of N-substituted analogs will undoubtedly lead to the discovery of potent and selective modulators of various biological targets, with significant potential for the treatment of CNS disorders and other diseases.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). (3-Methoxyphenyl)-(1-pyrrolidinyl)methanone - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved January 12, 2026, from [Link]

-

Krasavin, M., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(10), 1-11. [Link]

-

Govindasamy, R., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US8147809B2 - Soft anticholinergic esters.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Retrieved January 12, 2026, from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved January 12, 2026, from [Link]

-

Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

-

Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.

-

PubMed Central. (2014). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). 3, 4-substituted pyrrolidine derivatives for the treatment of hypertension.

-

CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. Retrieved January 12, 2026, from [Link]

-

Wiley Online Library. (n.d.). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Retrieved January 12, 2026, from [Link]

-

CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved January 12, 2026, from [Link]

-

Mendeley Data. (2018). Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Neurotrophic Natural Products: Chemistry and Biology. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Retrieved January 12, 2026, from [Link]

-

PubMed. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved January 12, 2026, from [Link]

Sources

- 1. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

The 3-(4-Methoxyphenyl)pyrrolidine Scaffold: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the 3-Arylpyrrolidine Motif

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, conferring favorable physicochemical properties such as improved solubility and a three-dimensional architecture that enhances target engagement.[1] When substituted with an aryl group at the 3-position, the resulting 3-arylpyrrolidine core becomes a versatile building block for a diverse range of biologically active molecules. This guide provides an in-depth technical overview of 3-(4-methoxyphenyl)pyrrolidine and its key derivatives, focusing on their chemical identity, synthesis, and applications in drug discovery. The inherent ambiguity in the common name "this compound" necessitates a clear delineation of its related structures, each possessing distinct chemical and pharmacological profiles.

Core Molecular Architectures and Key Identifiers

The parent compound and its closely related analogues, each with a unique Chemical Abstracts Service (CAS) number and molecular formula, form the basis of this guide. Understanding these distinctions is critical for sourcing appropriate starting materials and interpreting biological data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| (R)-3-(4-Methoxyphenyl)pyrrolidine | 1335461-68-1 | C₁₁H₁₅NO | 177.24 |  |

| 3-(4-Methoxyphenyl)pyrrolidin-2-one | 52413-25-9 | C₁₁H₁₃NO₂ | 191.23 |  |

| This compound-2,5-dione | 27950-85-2 | C₁₁H₁₁NO₃ | 205.21 |  |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of these compounds is essential for their application in both chemical synthesis and biological assays. The following table summarizes key computed properties for the parent amine.

| Property | (R)-3-(4-Methoxyphenyl)pyrrolidine | Reference |

| Molecular Weight | 177.24 g/mol | [2] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 177.115364102 Da | [2] |

| Topological Polar Surface Area | 21.3 Ų | [2] |

Synthesis Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired stereochemistry, the nature of the substituents on the pyrrolidine ring, and the availability of starting materials.

Synthesis of 3-Arylpyrrolidines via Heck Arylation

A powerful and versatile method for the synthesis of 3-arylpyrrolidines is the Heck arylation of N-protected 3-pyrroline. This approach allows for the introduction of a wide variety of aryl groups. A notable example is the synthesis of a conformationally constrained mescaline analogue, 3-(3,4,5-trimethoxyphenyl)pyrrolidine, which utilizes a Heck arylation of N-Cbz-3-pyrroline with a diazonium salt.[3] This strategy can be adapted for the synthesis of this compound.

Caption: General workflow for the synthesis of 3-arylpyrrolidines via Heck arylation.

Synthesis of this compound-2,5-dione

The succinimide derivative, this compound-2,5-dione, serves as a valuable intermediate for further functionalization. Its synthesis can be achieved through the cyclocondensation of 2-(4-methoxyphenyl)succinic acid with an amine, followed by dehydration. Alternatively, a more direct approach involves the reaction of 3-(4-methoxyphenyl)maleic anhydride with an amine. A related synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid involves the cyclocondensation of 2-(2-chlorophenyl)succinic acid with aminoacetic acid.[4]

Experimental Protocol: Synthesis of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Adapted for this compound-2,5-dione synthesis)

This protocol describes the synthesis of a related compound and can be adapted for the synthesis of derivatives of this compound-2,5-dione.

-

Synthesis of the Succinic Acid Intermediate: Start with the appropriate substituted succinic acid, in this case, 2-(4-methoxyphenyl)succinic acid.

-

Cyclocondensation: React the succinic acid with a primary amine (e.g., aminoacetic acid for an N-substituted derivative, or ammonia for the parent NH compound) in a suitable solvent, often with heating to drive the cyclization and dehydration.

-

Coupling Reaction (for further derivatization): The resulting N-substituted acetic acid can then be coupled with another amine using a coupling agent like carbonyldiimidazole (CDI) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[4]

-

Purification: The final product is typically purified by crystallization from a suitable solvent like isopropanol.[4]

Caption: Synthetic pathway for derivatized this compound-2,5-diones.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold and its derivatives have demonstrated significant potential in the development of novel therapeutics, particularly in the area of neuroscience.

Anticonvulsant and Antinociceptive Agents

Derivatives of 3-aryl-pyrrolidine-2,5-dione have been synthesized and evaluated as potential anticonvulsant and analgesic agents.[4] The biological activity of these compounds is often attributed to their interaction with voltage-gated sodium and calcium channels. For instance, the compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione showed a more beneficial ED50 and protective index in the maximal electroshock (MES) seizure test than the reference drug valproic acid.[4] This highlights the potential of the 3-arylpyrrolidine-2,5-dione core in developing new treatments for epilepsy and neuropathic pain.

Dopamine and Serotonin Receptor Ligands

The 3-arylpyrrolidine motif is a key structural feature in ligands targeting dopamine and serotonin receptors. The conformational constraint imposed by the pyrrolidine ring can lead to enhanced selectivity and potency. The synthesis of a conformationally constrained mescaline analogue, 3-(3,4,5-trimethoxyphenyl)pyrrolidine, was pursued due to its potential activity at 5-HT2 and dopamine receptors.[3] This underscores the utility of the 3-arylpyrrolidine scaffold in designing novel psychoactive compounds with tailored receptor profiles.

Safety and Handling

Chemicals based on the pyrrolidine scaffold should be handled with appropriate safety precautions. While specific toxicity data for this compound and its derivatives are not extensively reported, related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] It is crucial to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All chemical products should be treated as having unknown hazards and toxicity until proven otherwise.[6]

Conclusion

The this compound scaffold and its lactam and succinimide derivatives represent a valuable class of compounds for researchers and drug development professionals. Their synthesis, while requiring careful planning and execution, is achievable through established synthetic methodologies. The demonstrated biological activities, particularly in the realm of neuroscience, underscore the potential of this scaffold in the discovery of novel therapeutics. This guide provides a foundational understanding of these important molecules, encouraging further exploration and innovation in their application.

References

-

PrepChem. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]

-

PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine (V): A New Conformationally Constrained Mescaline Analogue. Available from: [Link]

-

DiVA portal. Synthesis of substituted pyrrolidines. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PubChem. This compound-2,5-dione. National Center for Biotechnology Information. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 32040-07-6 | 1-(3-Methoxyphenyl)pyrrolidine. Available from: [Link]

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]

-

PMC. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Available from: [Link]

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available from: [Link]

-

PMC. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Available from: [Link]

-

PubMed. Biological testing of analogues of 3: 4-benzpyrene. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Compound 1-(4-methoxyphenyl)-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione -... [chemdiv.com]

- 2. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

Introduction: The Strategic Importance of the (4-methoxyphenyl)pyrrolidine Scaffold

An In-depth Technical Guide to the Discovery and Synthesis of (4-methoxyphenyl)pyrrolidine Derivatives

The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in numerous natural products, alkaloids like nicotine, and FDA-approved drugs such as procyclidine and enalapril, underscores its status as a "privileged scaffold".[1][3] The appeal of the pyrrolidine ring lies in its favorable physicochemical properties, including its non-planar, three-dimensional structure which allows for a thorough exploration of pharmacophore space, and the presence of stereogenic centers that are crucial for specific molecular recognition by biological targets.[2]

When substituted with a 4-methoxyphenyl group, the resulting scaffold gains additional layers of chemical and pharmacological complexity. The methoxy group, being an electron-donating entity, modulates the electronic character of the aromatic ring. Furthermore, it can serve as a critical hydrogen bond acceptor or be metabolically O-demethylated in vivo to a phenol, which can dramatically alter binding affinity and pharmacokinetic profiles. This guide provides a comprehensive exploration of the synthetic methodologies used to construct (4-methoxyphenyl)pyrrolidine derivatives, delves into the rationale behind these strategies, and examines the structure-activity relationships that drive their application in drug discovery.

Core Synthetic Strategies: Forging the (4-methoxyphenyl)pyrrolidine Core

The construction of (4-methoxyphenyl)pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the heterocyclic system from acyclic precursors. The choice of strategy is dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

Strategy 1: N-Arylation of Pyrrolidine via Cross-Coupling Reactions

The most direct route to N-(4-methoxyphenyl)pyrrolidine involves the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and the aromatic ring. Transition-metal-catalyzed cross-coupling reactions are the dominant methods for achieving this transformation efficiently.[4]

The Palladium-catalyzed Buchwald-Hartwig amination is a versatile and highly reliable method for C-N bond formation.[5] The reaction's success hinges on a synergistic interplay between a palladium precursor, a specialized phosphine ligand, and a base.

-

Causality of Component Selection:

-

Palladium Catalyst: Typically, Pd(OAc)₂ or Pd₂(dba)₃ are used as stable pre-catalysts that are reduced in situ to the active Pd(0) species.

-

Phosphine Ligand: This is the most critical component. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required. Their steric bulk promotes the crucial reductive elimination step that forms the C-N bond and releases the product from the palladium center, thereby turning over the catalytic cycle. The ligand's electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential. Its role is to deprotonate the pyrrolidine, forming the corresponding amide which is the active nucleophile in the catalytic cycle.

-

An older but still valuable method, the Ullmann condensation utilizes copper as the catalyst.[6][7][8] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols have been developed that use catalytic amounts of a copper salt (e.g., CuI) with a ligand, often a diamine or phenanthroline, under milder conditions.[6][9]

-

Mechanistic Insight: The Ullmann reaction is believed to proceed through a Cu(I) species.[7][10] The reaction of the copper catalyst with the aryl halide forms an organocopper intermediate, which then undergoes nucleophilic attack by the amine.[10] While often requiring higher temperatures than palladium-catalyzed methods, the Ullmann reaction can be advantageous for substrates that are incompatible with palladium catalysis or when cost is a primary concern.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., Cu powder, CuI, Cu₂O) |

| Ligand | Bulky phosphines (e.g., XPhos, RuPhos) | Diamines, Phenanthroline, Amino acids |

| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Typically K₂CO₃, Cs₂CO₃ |

| Temperature | Moderate (e.g., 80-110 °C) | Often High (>150 °C), milder with modern ligands |

| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf) | Prefers Ar-I, Ar-Br; Ar-Cl is challenging |

| Advantages | High yields, broad scope, milder conditions | Lower catalyst cost, effective for specific substrates |

| Disadvantages | High cost of catalyst and ligands | Harsh conditions, often lower yields, narrower scope |

Detailed Protocol: Palladium-Catalyzed N-Arylation of Pyrrolidine

This protocol is a representative example for the synthesis of N-(4-methoxyphenyl)pyrrolidine.

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.02 equiv.), a suitable biarylphosphine ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 1-bromo-4-methoxybenzene (1.0 equiv.) and finally pyrrolidine (1.2 equiv.) via syringe.

-

Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and quench by the slow addition of water.

-

Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)pyrrolidine.

Strategy 2: Enantioselective α-Arylation of the Pyrrolidine Ring

To synthesize 2-(4-methoxyphenyl)pyrrolidine derivatives, a different strategy is required. The palladium-catalyzed α-arylation of N-Boc-pyrrolidine is a state-of-the-art method that allows for the creation of this C-C bond with excellent stereocontrol.[11][12]

-

Process Rationale: The process is a sophisticated one-pot sequence.[11][12]

-

Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a strong base, typically sec-butyllithium (s-BuLi). The key to enantioselectivity is the inclusion of a chiral ligand, (-)-sparteine, which complexes with the lithium base and directs the deprotonation to one specific face of the molecule.

-

Transmetalation: The resulting lithiated intermediate is stereochemically unstable. To lock in the configuration, it is immediately transmetalated with a zinc salt (e.g., ZnCl₂), forming a more stable and configurationally robust organozinc species.

-

Negishi Cross-Coupling: Finally, a palladium catalyst and a phosphine ligand are added along with the 4-methoxyaryl halide. The organozinc compound undergoes a Negishi cross-coupling reaction to form the desired α-arylated pyrrolidine with high enantiomeric excess.

-

Strategy 3: De Novo Ring Construction (Cyclization)

Building the pyrrolidine ring from acyclic precursors is a powerful strategy that offers access to a wide variety of substitution patterns.

-

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is one of the most elegant methods for constructing highly substituted pyrrolidines stereoselectively.[3] The reaction involves an azomethine ylide, which acts as a 1,3-dipole, and a dipolarophile (an alkene). By using a chiral catalyst (often based on copper or silver), the cycloaddition can be rendered highly enantioselective.[3] To synthesize a (4-methoxyphenyl)pyrrolidine derivative, the 4-methoxyphenyl group can be incorporated into either the azomethine ylide precursor or the alkene.

-

Reductive Amination of Diketones: A straightforward approach to N-substituted pyrrolidines involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, in this case, 4-methoxyaniline.[13] The initial condensation forms a di-imine or related intermediate, which is then reduced in situ (e.g., via transfer hydrogenation with formic acid or using sodium borohydride) to yield the saturated pyrrolidine ring.[13][14]

Biological Significance and Structure-Activity Relationships (SAR)

The (4-methoxyphenyl)pyrrolidine scaffold is found in compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][4][15][16] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these derivatives.

-

Positional Isomerism: The biological activity is highly dependent on the location of the 4-methoxyphenyl group. An N-(4-methoxyphenyl)pyrrolidine will have a vastly different biological profile compared to a 2-(4-methoxyphenyl)pyrrolidine or 3-(4-methoxyphenyl)pyrrolidine, as the orientation of the substituent dramatically changes how the molecule interacts with its target protein. For instance, certain 3-(4-hydroxyphenyl)pyrrolidines have been identified as potent and selective antagonists at the NR1A/2B subtype of the NMDA receptor, highlighting the importance of the C3-substitution pattern for this particular CNS target.[16]

-

Stereochemistry: As with most biologically active small molecules, stereochemistry is critical. Different enantiomers of a chiral pyrrolidine derivative often exhibit significantly different potencies and even different pharmacological effects due to the enantioselective nature of protein binding sites.[2]

-

Substituent Effects: Further modifications to the core structure can fine-tune activity. SAR studies on pyrrolidine-based inhibitors of aminoglycoside acetyltransferase, an enzyme responsible for antibiotic resistance, showed that while the core scaffold is essential, modifications at different positions had varied effects, demonstrating the potential for optimization.[17][18]

Conclusion and Future Prospects

The (4-methoxyphenyl)pyrrolidine framework represents a highly versatile and pharmacologically relevant scaffold. The synthetic toolbox for accessing these derivatives is mature, with powerful and often stereoselective methods available through transition-metal catalysis and classical cyclization strategies. The choice between functionalizing a pre-formed ring or building it de novo provides chemists with significant flexibility to design and synthesize novel analogues for biological screening.

Future research will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods, such as C-H activation and flow chemistry approaches. Furthermore, as our understanding of complex biological systems grows, these derivatives will continue to be explored as chemical probes and starting points for the development of next-generation therapeutics targeting a wide array of diseases.

References

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction. (n.d.). ChemInform. Retrieved from [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). ResearchGate. Retrieved from [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib. (2022). bioRxiv. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. Retrieved from [Link]

-

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

-

Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. (2011). PubMed Central. Retrieved from [Link]

-

Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. (2019). Organic Letters. Retrieved from [Link]

-

A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. Retrieved from [Link]

-

Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). PubMed. Retrieved from [Link]

-

Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. (2011). Journal of the American Chemical Society. Retrieved from [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2014). National Institutes of Health. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of N-aryl-substituted pyrrolidines with various amines. (2020). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (2012). National Institutes of Health. Retrieved from [Link]

-

3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (2000). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 4. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine synthesis [organic-chemistry.org]

- 15. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib - PMC [pmc.ncbi.nlm.nih.gov]

The 3-(4-Methoxyphenyl)pyrrolidine Scaffold: A Privileged Core for Modulating Monoamine Transporter Activity

An In-depth Technical Guide for Medicinal Chemists and Neuropharmacologists

Executive Summary

The 3-(4-methoxyphenyl)pyrrolidine motif represents a significant and highly adaptable scaffold in modern medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS). Its inherent structural features—a chiral sp³-rich core combined with an electron-rich aromatic system—make it an ideal starting point for designing potent and selective ligands for critical neurological targets. This guide provides a detailed exploration of the biological activity of this scaffold, with a primary focus on its role as an inhibitor of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). We will dissect the synthesis, structure-activity relationships (SAR), and key experimental protocols for evaluating compounds built around this privileged core, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Value of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Its non-planar, saturated character allows for precise three-dimensional positioning of substituents, enabling optimal interactions within complex protein binding pockets—a distinct advantage over flat, aromatic systems.[2] When substituted at the 3-position with an aryl group, such as a 4-methoxyphenyl ring, the resulting scaffold becomes a powerful pharmacophore for engaging with monoamine transporters.[3]

These transporters (DAT, SERT, NET) are integral membrane proteins that regulate neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[4] Their dysfunction is implicated in a host of neuropsychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Consequently, inhibitors of these transporters are mainstays in modern pharmacotherapy. The this compound scaffold has emerged as a promising framework for developing novel monoamine reuptake inhibitors with tunable potency and selectivity.

Mechanism of Action: Competitive Inhibition of Monoamine Reuptake

Compounds based on the this compound scaffold primarily function as competitive inhibitors at the substrate-binding site of monoamine transporters.[4] By occupying this site, they prevent the re-entry of neurotransmitters into the presynaptic neuron, thereby increasing the concentration and duration of action of dopamine, serotonin, or norepinephrine in the synapse. This enhanced neurotransmission is the basis for their therapeutic effects.

The key pharmacophoric elements of this scaffold that drive its interaction with monoamine transporters are:

-

The Pyrrolidine Nitrogen: This basic amine serves as a crucial interaction point, typically forming a salt bridge with a conserved aspartate residue in the transporter's binding pocket.

-

The 3-Aryl Group (4-Methoxyphenyl): This lipophilic moiety engages with hydrophobic pockets within the transporter, contributing significantly to binding affinity. The methoxy group can further influence binding through hydrogen bonding or by altering the electronic properties of the phenyl ring.

-

The Stereocenter at C3: The chirality at the point of aryl substitution is critical for orienting the molecule correctly within the asymmetric binding site of the transporter, often leading to significant differences in potency between enantiomers.

Below is a conceptual workflow illustrating the path from scaffold synthesis to biological characterization as a monoamine transporter inhibitor.

Caption: Workflow from synthesis to preclinical evaluation of this compound analogs.

Synthesis of the Core Scaffold and Derivatives

A common and effective method for synthesizing 3-arylpyrrolidines involves the coupling of an appropriately activated pyrrolidine with a diarylcuprate reagent.[6] This approach allows for the stereocontrolled introduction of the aryl moiety. Subsequent functionalization of the pyrrolidine nitrogen via standard N-alkylation or N-arylation procedures provides a straightforward route to a diverse library of analogs for SAR studies.

Exemplary Synthetic Pathway:

Caption: General synthesis route for N-substituted this compound analogs.

Structure-Activity Relationships (SAR)

While specific data for N-substituted this compound is not extensively published in a single comprehensive study, a robust SAR can be constructed by analyzing data from closely related 3-aryl- and 3,4-disubstituted pyrrolidine series.[3][7]

Key SAR Insights:

-

N-Substitution: The substituent on the pyrrolidine nitrogen is a primary determinant of potency and selectivity.

-

Small Alkyl Groups (e.g., Methyl): Generally maintain potent activity at DAT and NET.

-

Longer Alkyl Chains (e.g., Propyl, Butyl): Can modulate selectivity. The length and branching of the chain can be optimized to balance activity across DAT, SERT, and NET.

-

Aromatic/Bulky Groups: Introduction of benzyl or phenethyl groups can significantly enhance potency, but may also introduce activity at other receptors, requiring careful profiling.

-

-

Aryl Ring Substitution (at C3):

-

Electron-Donating Groups (e.g., 4-Methoxy): The 4-methoxy group is generally well-tolerated and can enhance potency compared to an unsubstituted phenyl ring, potentially by engaging in favorable interactions within the transporter binding site.

-

Electron-Withdrawing Groups (e.g., Halogens): Substituents like chlorine or fluorine at the 3- and 4-positions of the phenyl ring often lead to highly potent inhibitors, particularly for DAT and NET.[2] 3,4-Dichloro substitution is a classic motif for potent DAT inhibitors.

-

-

Stereochemistry: The (R)- and (S)-enantiomers at the C3 position typically exhibit significant differences in binding affinity and functional potency. The optimal stereochemistry is target-dependent and must be determined empirically for each transporter.

| Representative Analog Structure | Modification | Expected Impact on Monoamine Transporter Activity | Rationale / Supporting Evidence |

| Unsubstituted Nitrogen | Baseline activity; often serves as a synthetic intermediate. | The free secondary amine is a key pharmacophoric feature. | |

| N-Methylation | Potent DAT/NET inhibition, typically with lower SERT activity. | Small alkyl groups are well-tolerated and often enhance DAT/NET affinity.[4] | |

| N-Propylation | Balanced DAT/NET/SERT inhibition may be achievable. | Longer alkyl chains can introduce favorable interactions at SERT.[3] | |

| N-Benzylation | Potentially very high potency, but selectivity profile may vary. | The additional aromatic ring can form strong hydrophobic or π-stacking interactions. |

Note: The table presents expected trends based on published data for related 3-arylpyrrolidine analogs. Empirical testing is required to confirm the activity of specific compounds.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, rigorous and well-controlled in vitro assays are essential. The following protocols describe the standard methods for characterizing the interaction of novel compounds with DAT and SERT.

Protocol 1: Radioligand Binding Assay for Transporter Affinity (Ki)

This assay determines the affinity of a test compound for the transporter by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the inhibition constant (Ki) of a test compound at hDAT or hSERT.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).

-

Radioligand for hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

-

Radioligand for hSERT: [³H]Citalopram or [³H]Paroxetine.

-

Non-specific binding agent for hDAT: 10 µM Benztropine.

-

Non-specific binding agent for hSERT: 10 µM Fluoxetine.

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

96-well microplates, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation: Culture HEK293-hDAT or -hSERT cells to confluence. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-Specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding agent.

-

Competition: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]-Neurotransmitter Uptake Inhibition Assay (IC₅₀)

This functional assay measures the potency of a test compound to inhibit the primary function of the transporter: the reuptake of its endogenous neurotransmitter.

Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine or serotonin uptake.

Materials:

-

HEK293 cells stably expressing hDAT or hSERT, plated in 96-well plates.

-

[³H]Dopamine or [³H]Serotonin ([³H]5-HT).

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

-

Inhibitors for non-specific uptake: 10 µM Benztropine (for DAT) or 10 µM Fluoxetine (for SERT).

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Cell Plating: Seed HEK293-hDAT or -hSERT cells into 96-well plates and allow them to grow to ~80-90% confluency.

-

Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test compound or the non-specific uptake inhibitor.

-

Initiation of Uptake: Add a fixed concentration of [³H]Dopamine (for hDAT cells) or [³H]5-HT (for hSERT cells) to each well to initiate the uptake reaction. A typical concentration is near the Km of the transporter.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) that falls within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis & Quantification: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to a scintillation plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the counts from the non-specific inhibitor wells. Plot the percent inhibition of specific uptake versus the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising core for the design of novel monoamine transporter inhibitors. Its synthetic tractability and rich three-dimensional character provide an excellent platform for fine-tuning pharmacological activity. Based on extensive data from related 3-arylpyrrolidines, this scaffold is predicted to yield potent inhibitors of DAT and NET, with the potential for balanced triple reuptake inhibition through careful modification of the N-substituent.

Future research should focus on the systematic synthesis and evaluation of a focused library of N-substituted this compound analogs to directly confirm the SAR hypotheses outlined in this guide. Exploration of different stereoisomers will be critical to identifying the most potent and selective compounds. Ultimately, this scaffold holds significant potential for the development of next-generation therapeutics for a wide range of CNS disorders.

References

-

N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. PubMed. Available at: [Link]

-

Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. ResearchGate. Available at: [Link]

-

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. Available at: [Link]

-

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)- N-(pyrrolidin-1-yl)-1 H-pyrazole-3-carboxamide. PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

-

Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine. SpringerLink. Available at: [Link]

-

5-MeO-pyr-T. Wikipedia. Available at: [Link]

-

Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. UTMB Research Experts. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. Available at: [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available at: [Link]

-

Neuropharmacology of Synthetic Cathinones. PubMed Central. Available at: [Link]

-

Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Publications. Available at: [Link]

-

Dopamine reuptake inhibitor. Wikipedia. Available at: [Link]

-

Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PubMed Central. Available at: [Link]

-

Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. PubMed Central. Available at: [Link]

-

Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. PubMed Central. Available at: [Link]

-

Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. PubMed. Available at: [Link]

-

Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane. ChEMBL. Available at: [Link]

-

MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters. PubMed. Available at: [Link]

Sources

- 1. N-tert-butyl-alpha-phenylnitrone protects against 3,4-methylenedioxymethamphetamine-induced depletion of serotonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

The 3-(4-Methoxyphenyl)pyrrolidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract